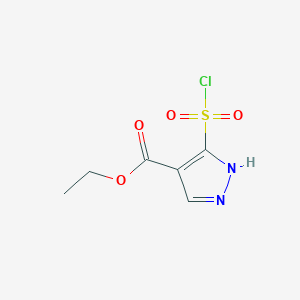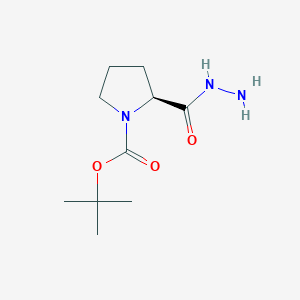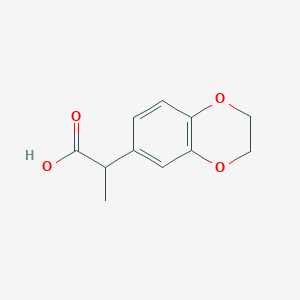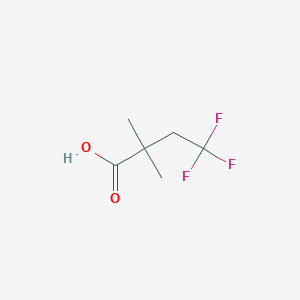
2-(クロロメチル)-4,5-ジヒドロ-4,4-ジメチルオキサゾール
説明
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of a chloromethyl group and two methyl groups at specific positions in the ring structure imparts unique chemical properties to this compound.
科学的研究の応用
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:
作用機序
Target of Action
Oxazole derivatives are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
生化学分析
Biochemical Properties
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalytic ligand in certain enzymatic reactions, enhancing the reaction rate and specificity . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and facilitate the biochemical reaction .
Cellular Effects
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation and survival . Additionally, it can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as promoting cell proliferation and enhancing immune function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have provided valuable insights into the compound’s safety and efficacy, guiding the development of dosage guidelines for clinical applications .
Metabolic Pathways
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and enhance its solubility for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm or other organelles . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mode of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl-oxazole, typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another approach involves the reaction of α-haloketones with formamide . These reactions are often carried out under mild conditions, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of oxazole derivatives may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly common in industrial settings . These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium and copper catalysts for cycloaddition reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxazole derivatives, while cycloaddition reactions can produce complex polycyclic compounds .
類似化合物との比較
Similar Compounds
Similar compounds to oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- include:
Benzoxazole: Contains a benzene ring fused to an oxazole ring and exhibits similar biological activities.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring and has distinct chemical properties.
Uniqueness
The uniqueness of oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- lies in its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
2-(chloromethyl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-6(2)4-9-5(3-7)8-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIFYYRWKTPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437111 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74307-97-4 | |
| Record name | Oxazole, 2-(chloromethyl)-4,5-dihydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)



![[1-(4-chlorophenyl)piperidin-3-yl]methanol](/img/structure/B1353980.png)






